1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Overview
Description
“1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-” is a compound that falls under the category of propanones. It has a molecular formula of C18H18O5 . The compound is closely related to 1-Phenyl-1-propanone, which is used for general reagents, pharmaceutical, flavor, fragrance, and organic synthesis industry .
Scientific Research Applications
Crystal Structure and Molecular Form
The compound 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)- exhibits interesting structural properties. One study reveals its crystal structure, highlighting that it exists in the enol form in the solid state, stabilized by intramolecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).
Synthesis and Chemical Reactions
1-Propanone derivatives are involved in various chemical reactions and synthesis processes. For instance, acid treatment of lignin derivatives yields 1,2-diaryl-1-propanones, demonstrating their significance in organic chemistry and potential applications in material science (Li, Lundquist, & Stenhagen, 1996).
Application in Forensic Analysis
In forensic science, compounds like 1-Propanone are used in the analysis of synthetic routes for illicit substances. By identifying specific by-products in synthetic processes, forensic experts can determine the methods used in illegal drug synthesis (Power et al., 2017).
Biotechnological Applications
Biotechnological research explores the use of microbial reductases for synthesizing chiral intermediates from compounds like 3-chloro-1-phenyl-1-propanone. This research is significant for developing antidepressant drugs, indicating the compound's role in pharmaceutical synthesis (Choi et al., 2010).
Stability and Reactivity Studies
Studies on the stability and reactivity of related compounds, such as Tris- and Bis(2,4,6-trimethoxyphenyl)carbenium Salts, provide insights into their chemical behavior. These findings are crucial for developing new materials and understanding the underlying principles of organic chemistry (Wada et al., 1997).
properties
IUPAC Name |
3-phenyl-1-(2,4,6-trimethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-20-14-11-16(21-2)18(17(12-14)22-3)15(19)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBRDHUNIEPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428543 | |
Record name | 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92631-81-7 | |
Record name | 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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